L-736380: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist
L-736380: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-736380 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor critically involved in regulating gastric acid secretion and various central nervous system functions. This document provides a comprehensive overview of the mechanism of action of L-736380, detailing its interaction with the CCK-B receptor and the subsequent effects on intracellular signaling pathways. This guide includes a compilation of relevant quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.
Introduction
The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a key player in physiological processes, most notably the stimulation of gastric acid secretion in the gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK) initiates a cascade of intracellular events leading to the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells to secrete hydrochloric acid.[2] L-736380 has emerged as a high-affinity antagonist for this receptor, demonstrating significant potential in modulating physiological responses mediated by the CCK-B receptor.
Core Mechanism of Action: CCK-B Receptor Antagonism
The primary mechanism of action of L-736380 is its competitive antagonism of the CCK-B receptor. By binding to the receptor, L-736380 prevents the endogenous ligands, gastrin and CCK, from activating it. This blockade directly inhibits the downstream signaling cascade that is normally initiated upon agonist binding.
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[5][6] These signaling events ultimately lead to the physiological response, such as gastric acid secretion.
L-736380, by acting as an antagonist, prevents this entire sequence of events from occurring. It binds to the CCK-B receptor but does not induce the necessary conformational change for G-protein activation. Consequently, there is no activation of PLC, no production of IP3 and DAG, and no subsequent increase in intracellular calcium or activation of PKC. This effectively blocks the cellular response to gastrin and CCK.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data reported for L-736380, highlighting its potency and selectivity.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ (CCK-B Receptor) | 0.054 nM | Radioligand Binding Assay | [7] |
| IC₅₀ (CCK-A Receptor) | 400 nM | Radioligand Binding Assay | [7] |
| ID₅₀ (Gastric Acid Secretion) | 0.064 mg/kg | Anesthetized Rats | [7] |
| ED₅₀ (Ex vivo [¹²⁵I]CCK-8S binding) | 1.7 mg/kg | BKTO Mice Brain Membranes | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-736380.
Radioligand Binding Assay for CCK-B Receptor Affinity
This protocol is designed to determine the binding affinity (IC₅₀ and subsequently Ki) of L-736380 for the CCK-B receptor.
Objective: To measure the concentration of L-736380 required to inhibit 50% of the specific binding of a radiolabeled ligand to the CCK-B receptor.
Materials:
-
Membrane preparation from cells expressing the human CCK-B receptor.
-
Radioligand: [¹²⁵I]CCK-8 (sulfated).
-
Non-specific binding control: A high concentration of a non-radiolabeled CCK-B receptor agonist (e.g., gastrin I).
-
L-736380 at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]CCK-8 (at a concentration close to its Kd), and varying concentrations of L-736380. For total binding wells, add assay buffer instead of L-736380. For non-specific binding wells, add a saturating concentration of unlabeled gastrin I.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-736380 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol describes a method to evaluate the in vivo efficacy of L-736380 in inhibiting gastric acid secretion stimulated by pentagastrin (B549294).
Objective: To determine the dose of L-736380 required to inhibit 50% (ID₅₀) of the pentagastrin-stimulated gastric acid secretion.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
Pentagastrin solution.
-
L-736380 solution for administration (e.g., intravenous or oral).
-
Saline solution (0.9% NaCl).
-
pH meter and titration equipment.
-
NaOH solution (e.g., 0.01 N).
-
Surgical instruments for cannulation.
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Insert a cannula into the esophagus and another into the duodenum to isolate the stomach.
-
Gastric Perfusion: Continuously perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Basal Acid Secretion: Collect perfusate for a baseline period to determine the basal rate of acid secretion.
-
Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.
-
L-736380 Administration: Once a stable, stimulated acid secretion is achieved, administer L-736380 at various doses.
-
Sample Collection: Continue to collect the gastric perfusate at regular intervals.
-
Acid Quantification: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a neutral pH (e.g., 7.0).
-
Data Analysis: Calculate the total acid output for each collection period. Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of L-736380. Plot the percentage inhibition against the dose of L-736380 to determine the ID₅₀ value.
Experimental Workflow: In Vivo Gastric Acid Secretion Assay
References
- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
